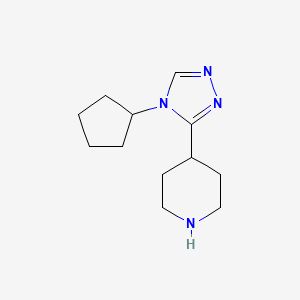

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Übersicht

Beschreibung

“4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” are not explicitly mentioned in the available sources. The compound has a molecular weight of 220.31 .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. These compounds can interact with various biological targets due to their ability to form hydrogen bonds, which can be beneficial in the design of new chemotherapeutic drugs. For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activities against cancer cell lines such as MCF-7 and Hela, indicating their potential use in cancer treatment .

Enzyme Inhibition

1,2,4-triazole derivatives are also explored for their enzyme inhibitory properties. By docking studies, researchers can predict how these compounds might interact with specific enzymes, such as the aromatase enzyme, which is a potential target for breast cancer therapy. The ability to inhibit or modulate the activity of such enzymes can lead to the development of new drugs with improved efficacy and selectivity .

Coordination Chemistry and Polymer Synthesis

The structural flexibility of 1,2,4-triazole derivatives makes them suitable ligands for the synthesis of coordination polymers. These polymers have a variety of applications, including catalysis, gas storage, and separation processes. For example, a Co(ii) coordination polymer based on a 1,2,4-triazole derivative exhibited excellent photocatalytic capability in the degradation of dyes .

Photocatalytic Applications

Due to their chemical structure, some 1,2,4-triazole derivatives can act as photocatalysts. They can be used to degrade harmful dyes and pollutants in water, contributing to environmental cleanup efforts. The photocatalytic properties of these compounds can be harnessed for the treatment of industrial wastewater .

Molecular Docking and Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving 1,2,4-triazole derivatives utilizes molecular docking to understand the interaction between these compounds and biological targets, which is crucial for rational drug design .

Selective Dye Adsorption

Some 1,2,4-triazole-based coordination polymers have shown the ability to selectively adsorb sulfate-containing dyes. This selectivity is due to Lewis acid-base interactions, which can be exploited in the design of materials for selective separation processes, such as in the purification of industrial effluents .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives, which include this compound, have shown promising anticancer activity . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

Certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against human cancer cell lines .

Action Environment

It is known that various internal and external factors can influence the efficacy of pharmaceutical compounds .

Eigenschaften

IUPAC Name |

4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBTWBGKLTXTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)

![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

amine](/img/structure/B1454039.png)